4-Hepten-3-one, 5-methyl-
Overview
Description
4-Hepten-3-one, 5-methyl- is an organic compound with the molecular formula C8H14O. It is also known by its IUPAC name, 5-Methyl-4-hepten-3-one. This compound is characterized by a ketone functional group and an alkene group, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hepten-3-one, 5-methyl- can be synthesized through various methods, including aldol condensation reactions. One common synthetic route involves the reaction of 3-methyl-2-butanone with acetaldehyde under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Hepten-3-one, 5-methyl- often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Hepten-3-one, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and hydrogen halides are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: 5-Methyl-4-heptenoic acid.
Reduction: 5-Methyl-4-hepten-3-ol.
Substitution: Halogenated derivatives of 4-Hepten-3-one, 5-methyl-.
Scientific Research Applications
4-Hepten-3-one, 5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hepten-3-one, 5-methyl- involves its interaction with various molecular targets. The compound can modulate enzymatic activities and interact with cellular receptors, leading to its observed biological effects. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Hepten-3-one
- 5-Methyl-3-heptanone
- 4-Methyl-3-penten-2-one
Uniqueness
4-Hepten-3-one, 5-methyl- is unique due to its specific structural features, including the presence of both a ketone and an alkene group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-methylhept-4-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHTASYOBAEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870873 | |
Record name | 5-Methylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-26-3 | |
Record name | 5-Methylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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